molecular formula C22H15ClN2O4S B11208633 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate

3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate

Cat. No.: B11208633
M. Wt: 438.9 g/mol
InChI Key: AHQLXZFKGNCGKI-VAWYXSNFSA-N
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, and a propenoate group, which contributes to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzisothiazole Moiety: This step involves the reaction of o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.

    Amination Reaction: The benzisothiazole derivative is then reacted with an appropriate amine to introduce the amino group.

    Esterification: The final step involves the esterification of the amino-substituted benzisothiazole with (E)-3-(3-chlorophenyl)-2-propenoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the propenoate group, converting it to the corresponding alkane.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkane derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzisothiazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The propenoate group may also contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a benzisothiazole moiety and a propenoate group. This combination imparts both biological activity and chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H15ClN2O4S

Molecular Weight

438.9 g/mol

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] (E)-3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C22H15ClN2O4S/c23-16-6-3-5-15(13-16)11-12-21(26)29-18-8-4-7-17(14-18)24-22-19-9-1-2-10-20(19)30(27,28)25-22/h1-14H,(H,24,25)/b12-11+

InChI Key

AHQLXZFKGNCGKI-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)/C=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)C=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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